5-Bromoquinolin-6-amine

Synthetic Methodology Process Chemistry Halogenation Yield

Select 5-Bromoquinolin-6-amine for its unique C6‑NH₂/C5‑Br regiochemistry essential to cross‑coupling diversification and P2X7 patent fidelity. Substituting regioisomers (e.g., 5‑amino‑6‑bromoquinoline) alters hydrogen‑bond geometry, dipole moment, and SAR, risking synthetic failure. This building block enables Pd‑catalyzed elaboration at C5 while the amino group activates electrophilic substitution. Commercial material (≥97% HPLC/GC) with batch‑specific CoA ensures analytical consistency (LogP 2.2, TPSA 38.9 Ų) and early CYP1A2 liability flagging.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 50358-42-4
Cat. No. B2837718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinolin-6-amine
CAS50358-42-4
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Br)N)N=C1
InChIInChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
InChIKeyMODLGTLYXJGDCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromoquinolin-6-amine (CAS 50358-42-4) Procurement Guide: Verified Specifications and Technical Identity for Research Applications


5-Bromoquinolin-6-amine (CAS 50358-42-4), also designated as 6-amino-5-bromoquinoline, is a halogenated heteroaromatic amine with the molecular formula C9H7BrN2 and a molecular weight of approximately 223.07 g/mol. The compound possesses a fused quinoline bicyclic core with a primary amino substituent at the 6-position and a bromine atom at the 5-position (SMILES: C1=CC2=C(C=CC(=C2Br)N)N=C1) . This specific bromo-amino substitution pattern confers dual chemical reactivity suitable for electrophilic aromatic substitution (via the activated amino group) and palladium-catalyzed cross-coupling reactions (via the C5 bromine handle), establishing the compound as a versatile intermediate in medicinal chemistry and materials science . The commercially available product typically presents as a yellow to brown solid with purity specifications of 95-97% and is distributed under storage conditions of 2-8°C with protection from light in an inert atmosphere .

Why 5-Bromoquinolin-6-amine Cannot Be Replaced by Alternative Aminoquinolines in Precision Synthesis


The scientific and industrial value of 5-bromoquinolin-6-amine is contingent upon the precise spatial arrangement of its 6-amino and 5-bromo substituents; generic substitution with other aminoquinoline isomers (e.g., 3-amino-5-bromoquinoline, 8-amino-5-bromoquinoline, or 5-amino-6-bromoquinoline) is chemically non-viable because the relative positioning of the electron-donating amino group and the halogen leaving group dictates both the regioselectivity of subsequent functionalization and the electronic properties of the quinoline π-system [1]. Furthermore, interchange with the regioisomer 5-amino-6-bromoquinoline (CAS 50358-39-9) fundamentally alters the molecule's hydrogen-bonding geometry and dipole moment, thereby invalidating any structure-activity relationship (SAR) established in lead optimization or any validated analytical reference standard. The quantitative evidence presented in Section 3 delineates the specific, measurable dimensions where 5-bromoquinolin-6-amine diverges from its closest analogs in terms of synthetic efficiency, predicted metabolic interaction, and procurement-grade analytical consistency.

5-Bromoquinolin-6-amine Quantitative Differentiation: Verified Evidence for Scientific and Procurement Decision-Making


Synthetic Yield Comparison: Regioselective Bromination of 6-Aminoquinoline

In a patent-documented procedure for the regioselective synthesis of 5-bromoquinolin-6-amine, the reaction of quinolin-6-ylamine with tetra-n-butylammonium tribromide (TBATB) in dichloromethane/methanol at 25°C for 90 minutes afforded the target compound in a yield of 32% after flash column chromatography . This represents the yield for installing the bromine atom specifically at the ortho position relative to the 6-amino group. While not an exhaustive optimization study, this documented yield provides a quantifiable procurement benchmark for assessing this specific synthetic route versus alternative methodologies such as palladium-catalyzed cross-coupling approaches or alternative brominating agents that may be employed for this positional isomer.

Synthetic Methodology Process Chemistry Halogenation Yield

Predicted Metabolic Liability: CYP1A2 Inhibition Probability Model

According to a computational support vector machine (SVM) model trained on 9,145 molecules, 5-bromoquinolin-6-amine is flagged as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) . The predictive model provides a binary classification result (inhibitor/non-inhibitor) rather than an IC50 value. This in silico assessment distinguishes 5-bromoquinolin-6-amine from other 6-aminoquinoline analogs that lack the C5 bromine substitution, as the halogen atom alters the compound's electronic density and potential for π-π stacking interactions with the CYP1A2 heme active site, thereby affecting its predicted metabolic interaction profile.

ADME Prediction Cytochrome P450 Drug-Drug Interaction Risk In Silico Toxicology

Commercial Purity Specification: Batch-to-Batch Consistency and Analytical Verification

Major global chemical suppliers, including Thermo Scientific (Alfa Aesar portfolio) and Sigma-Aldrich (Ambeed distribution), standardize the commercial specification for 5-bromoquinolin-6-amine at a minimum purity of 95-97% as determined by HPLC or GC analysis . Suppliers provide batch-specific Certificates of Analysis (CoA) that confirm the purity of each production lot, which procurement specialists can request to verify the exact purity percentage, residual solvent levels, and absence of specific impurities for a given shipment.

Quality Control Analytical Chemistry Purity Specification Certificate of Analysis

Application as a Validated Intermediate in P2X7 Receptor Modulator Patent Chemistry

5-Bromoquinolin-6-amine is explicitly claimed and demonstrated as a key synthetic intermediate in the preparation of dihydropyridone amide derivatives that function as P2X7 receptor modulators [1]. The compound serves as the precursor to the 5-bromo-quinolin-6-ylamine fragment that is subsequently elaborated into biologically active entities through further functionalization of the 6-amino group. This documented industrial application in patented therapeutic chemistry distinguishes 5-bromoquinolin-6-amine from its regioisomer 5-amino-6-bromoquinoline (CAS 50358-39-9), which is not cited in this specific patent context, and from non-brominated 6-aminoquinoline (CAS 580-15-4), which lacks the C5 halogen handle required for subsequent diversification.

Medicinal Chemistry P2X7 Receptor Inflammation Patent Intermediates

Physicochemical Property Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity

Computational analysis of 5-bromoquinolin-6-amine yields an octanol-water partition coefficient (LogP) of 2.2, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor (the 6-NH2 group), and two hydrogen bond acceptors (the quinoline nitrogen and the amino nitrogen) [1]. These physicochemical parameters define the compound's passive membrane permeability and aqueous solubility profile. When compared to the parent 6-aminoquinoline scaffold (CAS 580-15-4), the addition of the C5 bromine atom increases molecular weight by approximately 78.9 g/mol (from 144.18 to 223.07 g/mol) and increases LogP by approximately 0.8-1.0 units (estimated from unsubstituted quinoline LogP of ~1.3-1.5), thereby altering the compound's distribution between aqueous and organic phases in biphasic reaction media.

Physicochemical Properties Lipophilicity Drug-Likeness Computational Chemistry

5-Bromoquinolin-6-amine Prioritized Application Scenarios: Where This Specific Isomer Delivers Verifiable Value


Medicinal Chemistry: Synthesis of P2X7 Receptor Modulators for Inflammatory Disease Research

Based on its explicit citation as a key intermediate in US Patent US08372865B2, 5-bromoquinolin-6-amine is prioritized for research programs developing dihydropyridone amide derivatives targeting the P2X7 purinergic receptor [1]. Procurement of this specific regioisomer ensures fidelity to the patent-exemplified synthetic route, reducing the risk of synthetic failure or altered biological activity that could arise from substituting the isomeric 5-amino-6-bromoquinoline or the non-brominated 6-aminoquinoline parent scaffold. The C5 bromine substituent provides a functional handle for further palladium-catalyzed diversification if required.

Process Chemistry: Benchmarking Regioselective Bromination Efficiency of 6-Aminoquinoline Substrates

The documented synthetic yield of 32% for the TBATB-mediated bromination of quinolin-6-ylamine to 5-bromoquinolin-6-amine provides process chemists with a quantitative benchmark for evaluating alternative bromination protocols [1]. When optimizing or scaling up the synthesis of this positional isomer, procurement specialists should reference this yield to assess custom synthesis proposals and to compare the efficiency of alternative reagents (e.g., N-bromosuccinimide, elemental bromine, or other quaternary ammonium tribromides) under various solvent and temperature regimes.

Analytical Method Development and Quality Control Reference Standard

The established commercial purity specification of 95-97% (HPLC/GC), combined with the compound's defined physicochemical properties (LogP = 2.2, TPSA = 38.9 Ų), supports the use of 5-bromoquinolin-6-amine as a reference standard in analytical method development [1]. The compound's predictable retention behavior in reversed-phase chromatography, derived from its calculated lipophilicity, facilitates HPLC method optimization. Procurement specialists should ensure that the supplied product is accompanied by a batch-specific Certificate of Analysis (CoA) verifying purity, appearance (yellow to brown solid), and storage compliance (2-8°C, protected from light, inert atmosphere).

Early-Stage Drug Discovery: CYP1A2 Inhibition Risk Assessment and DMPK Prioritization

The in silico prediction that 5-bromoquinolin-6-amine functions as a CYP1A2 inhibitor provides drug discovery teams with an early ADME flag for compound triage [1]. When procuring this compound as a building block for hit-to-lead optimization, medicinal chemists should be aware that the bromine substitution at C5 may confer a distinct cytochrome P450 interaction profile compared to non-halogenated 6-aminoquinoline analogs. This information supports the design of appropriate in vitro DMPK assays (e.g., CYP1A2 inhibition screening in human liver microsomes) to confirm or refute the computational prediction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.